molecular formula C16H13N5S2 B2417667 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 328106-49-6

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2417667
CAS No.: 328106-49-6
M. Wt: 339.44
InChI Key: JDSIGNGXNWEWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a benzodiazole moiety, and a thiol group

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S2/c22-16-20-19-14(21(16)11-6-2-1-3-7-11)10-23-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,17,18)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSIGNGXNWEWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodiazole and thiol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzodiazole and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfide formation, while substitution reactions can yield a variety of derivatives with modified functional groups.

Scientific Research Applications

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-2-methoxyaniline
  • tert-Butyl carbamate
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Biological Activity

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C13_{13}H10_{10}N4_{4}S2_{2}
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits various biological activities including:

Antimicrobial Activity

Research indicates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.046 to 3.11 μM against multiple pathogens, outperforming standard antibiotics like vancomycin and ciprofloxacin .

Antifungal Properties

The compound has also been evaluated for antifungal activity. It demonstrated effectiveness against various fungal strains, with specific attention to its interaction with fungal cell membranes and inhibition of ergosterol biosynthesis .

Anticancer Potential

Studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. Molecular docking studies suggest a strong binding affinity to these targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and inflammation.
  • Cell Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and cell death.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells contributes to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

StudyFindings
Barbuceanu et al. (2020)Demonstrated potent antibacterial activity against drug-resistant strains .
Mermer et al. (2020)Highlighted significant antifungal properties with low MIC values .
Recent Molecular Docking StudyShowed strong binding affinity for COX enzymes indicating potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of thiosemicarbazides with benzodiazole derivatives. (ii) Alkylation or sulfanylation steps to introduce substituents. Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time (1–2 hours vs. 12–24 hours conventionally) and improves purity . Key characterization techniques: ¹H/¹³C-NMR, LC-MS, and elemental analysis to confirm structure and purity .

Q. How can the tautomeric equilibrium (thiol ↔ thione) of this compound impact its reactivity and biological activity?

  • Methodology : Use spectroscopic methods (FT-IR, UV-Vis) to monitor tautomeric shifts. For example, the thiol form dominates in acidic conditions, favoring disulfide bond formation with cysteine residues in proteins . X-ray crystallography can resolve tautomeric forms in solid-state structures .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Techniques :
  • ¹H/¹³C-NMR : Assigns proton environments and confirms substitution patterns (e.g., benzodiazole vs. triazole ring protons) .
  • X-ray diffraction : SHELXL software refines crystal structures, identifying hydrogen bonds (N–H···S) and π-π stacking interactions critical for biological activity .

Advanced Research Questions

Q. How do substituent variations (e.g., benzodiazole vs. bromophenyl groups) influence structure-activity relationships (SAR) in biological assays?

  • Methodology :
  • Synthesize analogs (e.g., replacing benzodiazole with bromophenyl groups) and compare activities via MIC assays or enzyme inhibition studies .
  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial tyrosine kinases, highlighting steric/electronic effects of substituents .

Q. What strategies mitigate challenges in analyzing intermolecular interactions during crystallization?

  • Approach :
  • Use high-resolution X-ray data (≤1.0 Å) to resolve weak interactions (e.g., C–H···π).
  • SHELXPRO refines disorder models in twinned crystals, common in flexible triazole-thiol derivatives .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methods :
  • Replace toxic solvents (DMF) with ethanol/water mixtures.
  • Microwave synthesis reduces energy consumption by 70% compared to conventional heating .

Q. What computational tools predict the pharmacokinetic (ADME) properties of this compound?

  • Tools : SwissADME or PreADMET for in silico ADME profiling. Key parameters:
  • Lipophilicity (LogP) : ~3.2 (moderate permeability).
  • H-bond acceptors/donors : 6/2 (affects bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.